(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of corresponding halogenated precursors with appropriate reagents under controlled conditions. For example, related compounds have been synthesized through oxidation processes or reactions with dinucleophiles to introduce various functional groups, illustrating the synthetic flexibility of pyrazole derivatives (Fu-Rong Li et al., 2012) (R. Neidlein & G. Schröder, 1992).
Molecular Structure Analysis
Pyrazole derivatives demonstrate varied molecular geometries, often influenced by their substitution patterns. For instance, the crystal structure of related pyrazole compounds has revealed that their rings can form dihedral angles with adjacent groups, affecting the overall molecular conformation and the potential for intermolecular interactions (Zhao-Fu Zhu et al., 2008).
Chemical Reactions and Properties
Pyrazole derivatives participate in a wide range of chemical reactions, offering avenues for further functionalization and the synthesis of complex molecules. They have been shown to engage in reactions such as Michael addition and dehydrogenation sequences, highlighting their reactivity and utility in synthetic chemistry (R. Neidlein & G. Schröder, 1992).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and crystallization behavior, are crucial for their application in various fields. Studies have focused on understanding these properties through experimental and computational methods, providing insights into their behavior under different conditions (Ralf Mede et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity and stability, are influenced by their structural features. Investigations into their reactivity with different reagents and under various conditions have shed light on their potential applications and limitations (S. A. Halim & M. Ibrahim, 2022).
Scientific Research Applications
Synthesis and Structural Applications
The compound (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol has been explored for its potential in the synthesis of various heterocyclic derivatives. For instance, it played a role in the synthesis of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, showing antimicrobial, antiinflammatory, and antiproliferative activities (B. Narayana et al., 2009). Similarly, derivatives like (6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-ylamino)methanol have been synthesized, with their structures confirmed by X-ray diffraction, indicating potential in structural chemistry (Feng Xu et al., 2012).
Applications in Eco-Friendly Synthesis and Biomolecular Development
The compound has been a key component in eco-friendly synthesis strategies, such as the development of new pyrazolyl α-amino esters derivatives. Computational studies supported these syntheses, illustrating a strong correlation between experimental and computational results, hinting at its role in creating active biomolecules (E. Mabrouk et al., 2020).
Metal Ion Extraction and Binding Studies
The compound has been used to synthesize bidentate pyrazole ligands, demonstrating high extraction affinity towards metals like iron and cadmium. This emphasizes its potential application in liquid-liquid extraction methodologies and highlights its role in studies related to metal ion binding and extraction (M. Lamsayah et al., 2015).
properties
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUHCXLBXSSWLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CO)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241091 | |
Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol | |
CAS RN |
94230-83-8 | |
Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
Source | CAS Common Chemistry | |
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Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
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Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
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Record name | 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.316 | |
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Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
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